molecular formula C10H2Br2O2S2 B8238905 2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

Cat. No.: B8238905
M. Wt: 378.1 g/mol
InChI Key: LKBSNQXXSMCHSS-UHFFFAOYSA-N
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Description

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is an organic compound with the molecular formula C10H2Br2O2S2. It is a derivative of benzo[1,2-b:6,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two carbonyl groups at the 4 and 5 positions.

Properties

IUPAC Name

2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)8(14)4-2-6(12)16-10(4)9(3)15-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBSNQXXSMCHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)C(=O)C3=C2SC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione in its applications primarily involves its electronic properties. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it acts as an electron donor or acceptor, facilitating the movement of charge carriers through the material. The presence of bromine atoms and carbonyl groups can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromobenzo[1,2-b4,3-b’]dithiophene-4,5-dione: Similar structure but different positioning of the dithiophene units.

    4,8-Dibromobenzo[1,2-b4,5-b’]dithiophene: Lacks the carbonyl groups present in 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione.

    Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: Parent compound without the bromine substituents.

Uniqueness

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is unique due to the combination of bromine atoms and carbonyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .

Biological Activity

2,7-Dibromothieno[3,2-g] benzothiole-4,5-dione (CAS No. 196491-93-7) is a synthetic compound belonging to the class of dibromothieno derivatives. Its unique structure and properties have prompted research into its biological activity, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the current understanding of its biological activity, highlighting key studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione is C10H2Br2O2S2C_{10}H_2Br_2O_2S_2 with a molecular weight of approximately 378.06 g/mol. The compound features a thieno-benzothiophene core that contributes to its electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione has primarily focused on its anticancer properties. Various studies have explored its effects on cancer cell lines and its potential as a therapeutic agent.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit the oncogenic transcription factor FOXM1, which is overexpressed in several cancers including breast cancer. In vitro studies demonstrated that it interacts with key amino acids in the FOXM1-DNA binding domain, disrupting its function .
  • In Vitro Studies : A study involving MDA-MB-231 breast cancer cells revealed that 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione exhibited significant cytotoxic effects. The compound's IC50 value was determined to be lower than that of standard reference compounds, indicating higher potency .
  • Comparative Efficacy : When compared to other benzothiazole derivatives synthesized in similar studies, 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione showed superior efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study 1: Breast Cancer Cell Lines

In a recent study published in Archiv der Pharmazie, researchers synthesized various derivatives including 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione and evaluated their effects on the MDA-MB-231 breast cancer cell line. The compound demonstrated an IC50 value of 6.13 µM compared to 20.79 µM for the standard inhibitor FDI-6 .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that 2,7-dibromothieno[3,2-g] benzothiole-4,5-dione binds effectively to the FOXM1-DNA complex. The binding affinity was assessed through molecular dynamics simulations which indicated stable interactions over time .

Data Table: Biological Activity Summary

Compound NameIC50 (µM)TargetReference
2,7-Dibromothieno[3,2-g] benzothiole-4,5-dione6.13FOXM1PubMed
FDI-620.79FOXM1PubMed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Reactant of Route 2
Reactant of Route 2
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

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